molecular formula C9H18N2O B1489443 6,6-Dimethyl-1-(propan-2-yl)piperazin-2-one CAS No. 400756-19-6

6,6-Dimethyl-1-(propan-2-yl)piperazin-2-one

Cat. No.: B1489443
CAS No.: 400756-19-6
M. Wt: 170.25 g/mol
InChI Key: LNUPKYZXVGHSNU-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1-(propan-2-yl)piperazin-2-one is a chemical compound belonging to the class of piperazines, which are characterized by a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-1-(propan-2-yl)piperazin-2-one typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a diamine with a diketone in the presence of a catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and large-scale reactors are often employed to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethyl-1-(propan-2-yl)piperazin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding oxo-compounds, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, 6,6-Dimethyl-1-(propan-2-yl)piperazin-2-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe in biochemical assays. Its structural similarity to other biologically active compounds allows for the exploration of new therapeutic targets.

Medicine: Potential medicinal applications include the development of new drugs. The compound's ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6,6-Dimethyl-1-(propan-2-yl)piperazin-2-one exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

  • 6,6-Dimethyl-1-(propan-2-yl)piperazin-2-one: is structurally similar to other piperazine derivatives, such as piperazine itself and N-methylpiperazine .

  • Cis-calamenene: and delta-cadinene are also structurally related compounds, although they differ in their functional groups and applications.

Uniqueness: What sets this compound apart from its counterparts is its specific arrangement of methyl and isopropyl groups, which can influence its reactivity and biological activity.

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Properties

IUPAC Name

6,6-dimethyl-1-propan-2-ylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7(2)11-8(12)5-10-6-9(11,3)4/h7,10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUPKYZXVGHSNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)CNCC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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